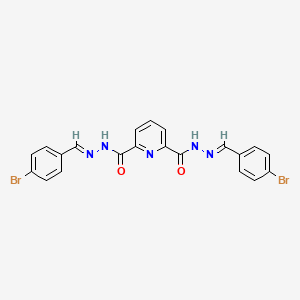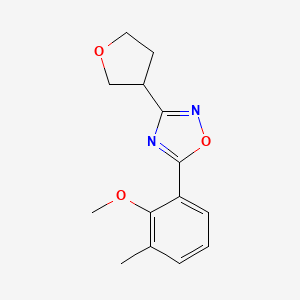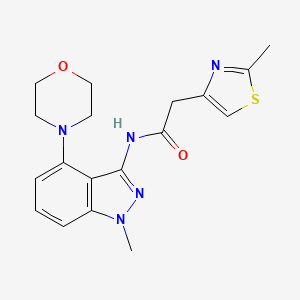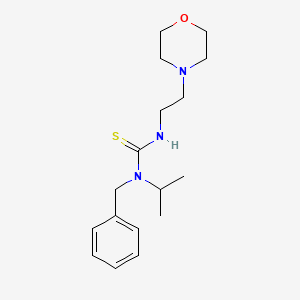![molecular formula C19H30N2O2 B5602376 (3R*,4R*)-1-[(3-cyclohexylisoxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5602376.png)
(3R*,4R*)-1-[(3-cyclohexylisoxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a structural variant within a broader class of organic molecules, characterized by its complex structure, which includes cyclohexyl, cyclopropyl, and piperidinol functional groups. This combination suggests a molecule with potential significance in various chemical and biological applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including cycloadditions, nucleophilic substitutions, and rearrangements. For example, a straightforward synthesis approach for similar chiral ligands involves the catalytic addition of diethylzinc to benzaldehyde, demonstrating the complexity and precision required in synthesizing such molecules (Alvarez-Ibarra et al., 2010).
Molecular Structure Analysis
Detailed structural analysis, including X-ray crystallography and spectroscopic methods (NMR, IR, MS), is crucial for determining the precise configuration of complex molecules. The conformation and stereochemistry of the molecular scaffold significantly affect the molecule's reactivity and interactions with biological targets. For example, studies have shown the importance of the cyclopropyl group's orientation in defining the molecule's overall shape and reactivity (Özbey et al., 2001).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with biological receptors or participation in chemical transformations, such as cycloadditions or electrophilic substitutions. The presence of multiple functional groups allows for a diverse range of chemical reactions, contributing to the compound's versatility in synthetic applications. For instance, cycloaddition reactions are common in synthesizing cyclic structures, offering pathways to new derivatives with varied biological activities (Melo et al., 2002).
Aplicaciones Científicas De Investigación
Optically Active Arthropod Repellents
Optically inactive 1-[3-cyclohexen-1-ylcarbonyl] piperidine and 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine have been identified as repellents against blood-feeding arthropods. Research has shown that the stereoisomers of these compounds are differentially repellent to the malaria vector Anopheles stephensi Liston, with some stereoisomers being significantly more effective than others. This indicates the impact of stereoisomerism on the efficacy of repellents in this class of compounds (Klun, Ma, & Gupta, 2000).
Catalysis in Organic Synthesis
The intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds to form 5- or 6-membered rings with exocyclic methylene groups has been catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands. This process facilitates the synthesis of ethers and imines, contributing significantly to the field of organic synthesis and catalysis (Pouy et al., 2012).
Plant Growth Regulation
Compounds like Trinexapac-ethyl and paclobutrazol have been used to study the effects on Kentucky bluegrass single-leaf carbon exchange rates and plant growth. These studies help in understanding how plant growth regulators can affect photosynthetic efficiency and root growth, providing insights into agricultural practices and turf management (Beasley & Branham, 2007).
Vesicular Acetylcholine Transport
Research on 2-(4-Phenylpiperidino)cyclohexanol (AH5183) explores its role as a potent inhibitor of high-affinity acetylcholine transport into cholinergic vesicles. This contributes to our understanding of cholinergic transmission and the potential development of therapeutic agents targeting cholinergic systems (Marien, PARSONSt, & Altar, 1987).
Cyclooxygenase-1 (COX-1) Inhibitors
The design of a new series of 3,4-diarylisoxazoles has led to the development of potent and selective cyclooxygenase-1 (COX-1) inhibitors. This research contributes to the identification of new therapeutic agents that could potentially offer better safety profiles for treating inflammation and pain without the gastrointestinal side effects associated with nonselective COX inhibitors (Vitale et al., 2013).
Propiedades
IUPAC Name |
(3R,4R)-1-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14-12-21(10-9-19(14,22)16-7-8-16)13-17-11-18(20-23-17)15-5-3-2-4-6-15/h11,14-16,22H,2-10,12-13H2,1H3/t14-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUMUCSHBLBKFQ-KUHUBIRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CC2)O)CC3=CC(=NO3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CC2)O)CC3=CC(=NO3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5602303.png)
![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide](/img/structure/B5602305.png)
![1-(2-methoxyphenyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-2-piperazinone](/img/structure/B5602312.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5602319.png)

amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5602326.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5602341.png)
![N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5602345.png)


![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)


![N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)